Modafinil

Catalog No.
S535905
CAS No.
68693-11-8
M.F
C15H15NO2S
M. Wt
273.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Modafinil

CAS Number

68693-11-8

Product Name

Modafinil

IUPAC Name

2-benzhydrylsulfinylacetamide

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

InChI

InChI=1S/C15H15NO2S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)

InChI Key

YFGHCGITMMYXAQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N

Solubility

Slightly soluble
Practically insoluble in water and cyclohexane. Sparingly to slightly soluble in methanol and acetone.
6.22e-01 g/L

Synonyms

2-((diphenylmethyl)sulfinyl)acetamide, 2-((R)-(diphenylmethyl)sulfinyl)acetamide, Alertec, armodafinil, benzhydrylsulfinylacetamide, CRL 40476, CRL-40476, modafinil, Modiodal, Nuvigil, Provigil, R Modafinil, R-modafinil, Sparlon, Vigil

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N

Description

The exact mass of the compound Modafinil is 273.0823 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly solublepractically insoluble in water and cyclohexane. sparingly to slightly soluble in methanol and acetone.in water, 170.1 mg/l at 25 °c (est)6.22e-01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759110. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inducers - Cytochrome P-450 CYP3A Inducers. It belongs to the ontological category of monocarboxylic acid amide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Sleep Disorders

  • Narcolepsy

    Modafinil's most established use is in treating narcolepsy, a neurological disorder causing excessive daytime sleepiness and cataplexy (sudden muscle weakness triggered by emotions). Studies have shown Modafinil's effectiveness in improving wakefulness and reducing sleep attacks in narcolepsy patients [National Institutes of Health (.gov), ].

  • Shift Work Sleep Disorder (SWSD)

    Individuals with SWSD struggle to adjust their sleep-wake cycles due to rotating work schedules. Research suggests Modafinil can enhance alertness and improve cognitive function in SWSD patients [NCBI, ].

  • Other Sleep-Related Conditions

    Modafinil's potential extends to other sleep disorders like obstructive sleep apnea/hypopnea syndrome (OSAHS) where daytime sleepiness persists despite treatment. Studies are ongoing to determine its efficacy in managing fatigue associated with various medical conditions like cancer and neurological disorders [NCBI, ].

Cognitive Enhancement

Beyond treating sleep disorders, Modafinil's potential to improve cognitive function in healthy individuals has piqued scientific interest. Research suggests it may enhance aspects of:

  • Attention and vigilance

    Studies have shown Modafinil's ability to improve sustained attention and focus, particularly in sleep-deprived individuals [Oxford Academic, ].

  • Memory and learning

    Some research indicates Modafinil's potential to enhance memory consolidation and learning processes [PLoS ONE, ]. However, more research is needed to solidify these findings.

Modafinil is a non-amphetamine central nervous system stimulant primarily used to promote wakefulness. It is indicated for conditions such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Unlike traditional stimulants, modafinil has a lower potential for abuse and dependency. The compound is known for its wakefulness-promoting properties without the euphoric effects commonly associated with other stimulants like amphetamines .

, primarily substitution and coupling reactions. One notable synthetic route includes the oxidation of benzhydrylsulfanyl acetic acid to yield modafinil through a series of steps involving amidation and hydrolysis . The compound exists as a racemic mixture of S- and R-enantiomers, with the R-enantiomer being more pharmacologically active .

Modafinil's mechanism of action is complex, involving multiple neurotransmitter systems. It is recognized as a weak inhibitor of dopamine reuptake, which contributes to its wakefulness-promoting effects. Additionally, modafinil influences glutamatergic, serotonergic, and orexin pathways within the brain, enhancing alertness and cognitive function without significant sympathomimetic activity . Studies have shown that modafinil increases levels of norepinephrine and serotonin in specific brain regions, indirectly elevating extracellular dopamine levels .

The synthesis of modafinil can be achieved through various methods:

  • Oxidation and Amidation: Starting from benzhydrylsulfanyl acetic acid, oxidation followed by amidation can yield modafinil.
  • Intramolecular Cyclization: This method involves cyclization reactions to form the core structure of modafinil.
  • Chiral Synthesis: Enantioselective synthesis techniques have been developed to produce specific enantiomers with higher yields .

Modafinil is primarily used in medical settings for:

  • Narcolepsy: To manage excessive daytime sleepiness.
  • Obstructive Sleep Apnea: As an adjunct treatment to improve wakefulness.
  • Shift Work Disorder: To help individuals who work non-traditional hours maintain alertness.

Beyond its approved uses, modafinil has been studied for potential applications in enhancing cognitive performance in healthy individuals, particularly in situations requiring sustained attention or memory retention .

Modafinil interacts with several medications due to its influence on cytochrome P450 enzymes. It is known to induce CYP3A4 and inhibit CYP2C19, which can affect the metabolism of various drugs such as:

  • Antidepressants: E.g., citalopram.
  • Antiepileptics: E.g., phenytoin.
  • Antipsychotics: E.g., aripiprazole.

These interactions can lead to altered serum concentrations of co-administered drugs, necessitating careful monitoring .

Several compounds share similarities with modafinil in terms of their stimulant properties or mechanisms of action. Below is a comparison highlighting their uniqueness:

CompoundMechanism of ActionUnique Features
ArmodafinilSimilar to modafinil; primarily affects dopamine reuptakeR-enantiomer of modafinil; longer half-life
AmphetamineIncreases release of norepinephrine and dopamineHigher potential for abuse; strong euphoric effects
MethylphenidateInhibits reuptake of dopamine and norepinephrineCommonly used for ADHD; shorter duration of action
CaffeineAntagonizes adenosine receptorsWidely consumed; less potent stimulant effect

Modafinil stands out due to its unique profile as a wakefulness-promoting agent with minimal side effects compared to traditional stimulants. Its low abuse potential makes it suitable for long-term use in various clinical settings .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

White to off-white crystalline powder

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

273.08234989 g/mol

Monoisotopic Mass

273.08234989 g/mol

Heavy Atom Count

19

LogP

0.6
log Kow = 1.13 (est)
0.6

Appearance

Solid powder

Melting Point

164-166 °C
164 - 166 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R3UK8X3U3D

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

To improve wakefulness in patients with excessive daytime sleepiness (EDS) associated with narcolepsy.
FDA Label

Livertox Summary

Modafinil and its R-enantiomer armodafinil are central nervous system stimulants used to improve wakefulness in patients with excessive sleepiness. Both modafinil and armodafinil are associated with a low rate of serum aminotransferase elevations during therapy, but they have not been implicated in cases of clinically apparent acute liver injury.

Drug Classes

Central Nervous System Stimulants

Therapeutic Uses

Modafinil is indicated to improve wakefulness in patients with excessive daytime sleepiness associated with narcolepsy, obstructive sleep apnea/hypopnea (OSAHS), or shift work sleep disorder (SWSD). In OSAHS, modafinil is indicated as an adjunct to standard treatment. Continuing efficacy beyond 9 weeks has not been evaluated in placebo-controlled trials. /Included in US product labeling/
Unlabeled uses: Treatment of fatigue associated with multiple sclerosis.
Modafinil is a wake-promoting agent shown to improve wakefulness in patients with excessive sleepiness (hypersomnolence) associated with shift work sleep disorder, obstructive sleep apnea, or narcolepsy. Safety and tolerability data from 6 randomized, double-blind, placebo-controlled studies were combined to evaluate modafinil across these different patient populations. One thousand five hundred twenty-nine outpatients received modafinil 200, 300, or 400 mg or placebo once daily for up to 12 weeks. Assessments included recording of adverse events and effects of modafinil on blood pressure/heart rate, electrocardiogram intervals, polysomnography, and clinical laboratory parameters. Two hundred seventy-three patients with shift work sleep disorder, 292 with obstructive sleep apnea, and 369 with narcolepsy received modafinil; 567 received placebo. Modafinil was well tolerated versus placebo, with headache (34% vs 23%, respectively), nausea (11% vs 3%), and infection (10% vs 12%) the most common adverse events. Adverse events were similar across all patient groups. Twenty-seven serious adverse events were reported (modafinil, n = 18; placebo, n = 9). In modafinil-treated patients, clinically significant increases in diastolic or systolic blood pressure were infrequent (n = 9 and n = 1, respectively, < 1% of patients). In the studies, 1 patient in the modafinil group and 1 in the placebo group had a clinically significant increase in heart rate. New clinically meaningful electrocardiogram abnormalities were rare with modafinil (n = 2) and placebo (n = 4). Clinically significant abnormalities in mean laboratory parameters were observed in fewer than 1% of modafinil-treated patients at final visit. Modafinil did not affect sleep architecture in any patient population according to polysomnography. Modafinil is well tolerated in the treatment of excessive sleepiness associated with disorders of sleep and wakefulness and does not affect cardiovascular or sleep parameters.
/EXPL THER/: ... a randomized, placebo-controlled crossover trial /was used/ ... to determine if modafinil can improve fatigue in patients with post-polio syndrome. Intervention with modafinil (400 mg/day) and placebo occurred over 6-week periods. Primary endpoint (fatigue) was assessed using the Fatigue Severity Scale as the main outcome measure. Other measures included the Visual Analog Scale for Fatigue and the Fatigue Impact Scale. Secondary endpoint (health-related quality of life) was assessed using the 36-Item Short-Form. Analysis of variance for repeated measures was applied to assess treatment, period, and carryover effects. Thirty-six patients were randomized, 33 of whom (mean age: 61 years) completed required interventions. Treatment with modafinil was safe and well-tolerated. After adjusting for periods and order effects, no difference was observed between treatments. Based on the utilized measures of outcome modafinil was not superior to placebo in alleviating fatigue or improving quality of life in the studied post-polio syndrome population.
For more Therapeutic Uses (Complete) data for MODAFINIL (7 total), please visit the HSDB record page.

Pharmacology

Modafinil is a stimulant drug marketed as a 'wakefulness promoting agent' and is one of the stimulants used in the treatment of narcolepsy. Narcolepsy is caused by dysfunction of a family of wakefulness-promoting and sleep-suppressing peptides, the orexins, whose neurons are activated by modafinil. The prexin neuron activation is associated with psychoactivation and euphoria. Modafinil is not indicated for complaints of lack of energy or fatigue; but it appears to be very helpful for some patients. Also, it has been used in the treatment of hypersomnia, a disorder in which patients lack the capacity for meaningful sleep and may require ten or more hours per day. Recent studies have have found that modafinil may help recovering cocaine addicts fight their addiction.
Modafinil is a synthetic central nervous system stimulant with wakefulness-promoting activity. Modafinil appears to inhibit dopamine reuptake, resulting in an increase in extracellular dopamine. This agent exhibits pronounced wakefulness-promoting activity (without sympathomimetic activity) and may improve cognitive function in certain clinical settings. (NCI04)

MeSH Pharmacological Classification

Central Nervous System Stimulants

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06B - Psychostimulants, agents used for adhd and nootropics
N06BA - Centrally acting sympathomimetics
N06BA07 - Modafinil

Mechanism of Action

The exact mechanism of action is unclear, although in vitro studies have shown it to inhibit the reuptake of dopamine by binding to the dopamine reuptake pump, and lead to an increase in extracellular dopamine. Modafinil activates glutamatergic circuits while inhibiting GABA. Modafinil is thought to have less potential for abuse than other stimulants due to the absence of any significant euphoric or pleasurable effects. It is possible that modafinil acts by a synergistic combination of mechanisms including direct inhibition of dopamine reuptake, indirect inhibition of noradrenalin reuptake in the VLPO and orexin activation. Modafinil has partial alpha 1B-adrenergic agonist effects by directly stimulating the receptors.
The precise mechanism(s) through which modafinil promotes wakefulness is unknown. Modafinil has wake-promoting actions similar to sympathomimetic agents like amphetamine and methylphenidate, although the pharmacologic profile is not identical to that of sympathomimetic amines. Modafinil has weak to negligible interactions with receptors for norepinephrine, serotonin, dopamine, GABA, adenosine, histamine-3, melatonin, and benzodiazepines. Modafinil also does not inhibit the activities of MAO-B or phosphodiesterases II-V. Modafinil-induced wakefulness can be attenuated by the á1-adrenergic receptor antagonist prazosin; however, modafinil is inactive in other in vitro assay systems known to be responsive to á-adrenergic agonists, such as the rat vas deferens preparation. Modafinil is not a direct- or indirect-acting dopamine receptor agonist. However, in vitro, modafinil binds to the dopamine transporter and inhibits dopamine reuptake. This activity has been associated in vivo with increased extracellular dopamine levels in some brain regions of animals. In genetically engineered mice lacking the dopamine transporter (DAT), modafinil lacked wake-promoting activity, suggesting that this activity was DAT-dependent. However, the wake-promoting effects of modafinil, unlike those of amphetamine, were not antagonized by the dopamine receptor antagonist haloperidol in rats. In addition, alpha-methyl-p-tyrosine, a dopamine synthesis inhibitor, blocks the action of amphetamine, but does not block locomotor activity induced by modafinil.
Modafinil is a well-tolerated medication for excessive sleepiness, attention-deficit disorder, cocaine dependence and as an adjunct to antidepressants with low propensity for abuse. ... The modafinil action on identified dopaminergic and GABAergic neurons in the ventral tegmental area (VTA) and substantia nigra (SN) of rat brain slices /was examined/. Modafinil (20 microM) inhibited the firing of dopaminergic, but not GABAergic neurons. This inhibition was maintained in the presence of tetrodotoxin and was accompanied by hyperpolarization. Sulpiride (10 microM), a D2-receptor antagonist, but not prazosine (20 microM, an alpha1-adrenoreceptor blocker) abolished the modafinil action. Inhibition of dopamine reuptake with a low dose of nomifensine (1 microM) reduced the firing of DA neurons in a sulpiride-dependent manner and blunted the effect of modafinil. On acutely isolated neurons, modafinil evoked D2-receptor-mediated outward currents in tyrosine-hydroxylase positive cells, identified by single-cell RT-PCR, which reversed polarity near the K(+) equilibrium potential and were unchanged in the presence of nomifensine. Thus modafinil directly inhibits DA neurons through D2 receptors.
Modafinil is a wakefulness-promoting drug that improves the alertness levels in narcolepsy; however, the molecular mechanism of action remains to be elucidated. We found that after a single icv injection of modafinil (10 ug/5 uL) the extracellular levels of dopamine (DA) and l-DOPA collected from the nucleus accumbens were increased and decreased, respectively. Separately, the icv administration of modafinil (10 microg/5 uL) to rats enhanced wakefulness (W) whereas diminished sleep during 4hr. Lastly, the alertness induced by modafinil was partially antagonized by the sleep-inducing endocannabinoid anandamide (ANA). We conclude that modafinil enhances the extracellular levels of DA, promotes W and its effects on sleep are partially blocked by ANA.
Modafinil is an increasingly popular wake-promoting drug used for the treatment of narcolepsy, but its precise mechanism of action is unknown. To determine potential pathways via which modafinil acts, we administered a range of doses of modafinil to rats, recorded sleep/wake activity, and studied the pattern of neuronal activation using Fos immunohistochemistry. To contrast modafinil-induced wakefulness with spontaneous wakefulness, we administered modafinil at midnight, during the normal waking period of rats. To determine the influence of circadian phase or ambient light, we also injected modafinil at noon on a normal light/dark cycle or in constant darkness. We found that 75 mg/kg modafinil increased Fos immunoreactivity in the tuberomammillary nucleus (TMN) and in orexin (hypocretin) neurons of the perifornical area, two cell groups implicated in the regulation of wakefulness. This low dose of modafinil also increased the number of Fos-immunoreactive (Fos-IR) neurons in the lateral subdivision of the central nucleus of the amygdala. Higher doses increased the number of Fos-IR neurons in the striatum and cingulate cortex. In contrast to previous studies, modafinil did not produce statistically significant increases in Fos expression in either the suprachiasmatic nucleus or the anterior hypothalamic area. These observations suggest that modafinil may promote waking via activation of TMN and orexin neurons, two regions implicated in the promotion of normal wakefulness. Selective pharmacological activation of these hypothalamic regions may represent a novel approach to inducing wakefulness.
For more Mechanism of Action (Complete) data for MODAFINIL (6 total), please visit the HSDB record page.

Vapor Pressure

2X10-9 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Impurities

[(RS)-(diphenylmethyl)sulfinyl]acetic acid; 2-[(diphenylmethyl)sulfonyl]acetamide; methyl [(RS)-(diphenylmethyl)sulfinyl]acetate

Other CAS

112111-47-4
68693-11-8
112111-43-0

Absorption Distribution and Excretion

Rapid following oral administration.
The major route of elimination is metabolism (~90%), primarily by the liver, with subsequent renal elimination of the metabolites.
0.9 L/kg
An open-label, single-center, single-dose, parallel-group study was performed in healthy young males and females as well as healthy elderly males to examine the influence of age and gender on the pharmacokinetics of modafinil following administration of a single 200 mg oral dose. Twelve subjects were enrolled in each of the following three groups: young males, young females, and elderly males. Each fasted (overnight) subject received 2 x 100 mg modafinil tablets. Blood and urine samples were collected at various times up to 72 hours postdose for the determination of plasma and urine levels of modafinil as well as the acid and sulfone metabolites. The plasma concentrations of the individual isomers, d- and l-modafinil, were also determined. Pharmacokinetic parameters were determined by noncompartmental methods. ... Modafinil was rapidly absorbed after oral dosing and slowly cleared (half life approximately 11-14 hr) from the body. Modafinil acid was the major urinary metabolite, which accounted for 35% to 60% of the dose. Results from this study indicated that there were age and gender effects on modafinil clearance processes. In this regard, the clearance rate of modafinil in males decreased with age while young females cleared modafinil at a faster rate than young males. Stereospecific pharmacokinetics of modafinil were also demonstrated. The d-modafinil was eliminated three times faster than the l-modafinil.
It is not known whether modafinil or its metabolites are distributed into milk.
Modafinil is well distributed in body tissue with an apparent volume of distribution (approximately 0.9 L/kg) larger than the volume of total body water (0.6 L/kg). In human plasma, in vitro, modafinil is moderately bound to plasma protein (approximately 60%, mainly to albumin). At serum concentrations obtained at steady state after doses of 200 mg/day, modafinil exhibits no displacement of protein binding of warfarin, diazepam or propranolol. Even at much larger concentrations (1000uM; > 25 times the Cmax of 40uM at steady state at 400 mg/day), modafinil has no effect on warfarin binding. Modafinil acid at concentrations >500 uM decreases the extent of warfarin binding, but these concentrations are >35 times those achieved therapeutically.
Absorption of Provigil tablets is rapid, with peak plasma concentrations occurring at 2-4 hours. The bioavailability of Provigil tablets is approximately equal to that of an aqueous suspension. The absolute oral bioavailability was not determined due to the aqueous insolubility (<1 mg/mL) of modafinil, which precluded intravenous administration. Food has no effect on overall Provigil bioavailability; however, its absorption (tmax) may be delayed by approximately one hour if taken with food.
Modafinil is a racemic compound, whose enantiomers have different pharmacokinetics (e.g., the half-life of the l-isomer is approximately 3 times that of the d-isomer in humans). The enantiomers do not interconvert. At steady state, total exposure to the l-isomer is approximately 3 times that for the d-isomer. The trough concentration (Cmin ss) of circulating modafinil after once daily dosing consists of 90% of the l-isomer and 10% of the d-isomer.

Metabolism Metabolites

Hepatic
The major route of elimination is metabolism (approximately 90%), primarily by the liver, with subsequent renal elimination of the metabolites. Urine alkalinization has no effect on the elimination of modafinil. Metabolism occurs through hydrolytic deamidation, S-oxidation, aromatic ring hydroxylation, and glucuronide conjugation. Less than 10% of an administered dose is excreted as the parent compound. In a clinical study using radiolabeled modafinil, a total of 81% of the administered radioactivity was recovered in 11 days post-dose, predominantly in the urine (80% vs. 1.0% in the feces). The largest fraction of the drug in urine was modafinil acid but at least six other metabolites were present in lower concentrations. Only two metabolites reach appreciable concentrations in plasma, i.e., modafinil acid and modafinil sulfone. In preclinical models, modafinil acid, modafinil sulfone, 2-((diphenylmethyl)sulfonyl)acetic acid and 4-hydroxy modafinil, were inactive or did not appear to mediate the arousal effects of modafinil.
Based on in vitro data, modafinil is metabolized partially by the 3A isoform subfamily of hepatic cytochrome P450 (CYP3A4).
Hepatic Route of Elimination: The major route of elimination is metabolism (~90%), primarily by the liver, with subsequent renal elimination of the metabolites. Half Life: 23-215 hours

Associated Chemicals

Armodafinil; 112111-43-0

Wikipedia

Modafinil
Vitamin_C

FDA Medication Guides

Provigil
Modafinil
TABLET;ORAL
CEPHALON
01/15/2015

Drug Warnings

Serious rash, including Stevens-Johnson Syndrome requiring hospitalization and discontinuation of treatment has been reported in adults and children in association with the use of modafinil. ... Rare cases of serious or life-threatening rash, including Stevens-Johnson Syndrome, Toxic Epidermal Necrolysis, and Drug Rash with Eosinophilia and Systemic Symptoms have been reported in adults and children in worldwide post-marketing experience. The reporting rate of Toxic Epidermal Necrolysis and Stevens-Johnson Syndrome associated with modafinil use, which is generally accepted to be an underestimate due to underreporting, exceeds the background incidence rate. Estimates of the background incidence rate for these serious skin reactions in the general population range between 1 to 2 cases per million-person years. There are no factors that are known to predict the risk of occurrence or the severity of rash associated with modafinil. Nearly all cases of serious rash associated with modafinil occurred within 1 to 5 weeks after treatment initiation. However, isolated cases have been reported after prolonged treatment (e.g., 3 months). Accordingly, duration of therapy cannot be relied upon as a means to predict the potential risk heralded by the first appearance of a rash. Although benign rashes also occur with modafinil, it is not possible to reliably predict which rashes will prove to be serious. Accordingly, modafinil should ordinarily be discontinued at the first sign of rash, unless the rash is clearly not drug-related. Discontinuation of treatment may not prevent a rash from becoming life-threatening or permanently disabling or disfiguring.
Multi-organ hypersensitivity reactions, including at least one fatality in postmarketing experience, have occurred in close temporal association (median time to detection 13 days: range 4-33) to the initiation of modafinil. Although there have been a limited number of reports, multi-organ hypersensitivity reactions may result in hospitalization or be life-threatening. There are no factors that are known to predict the risk of occurrence or the severity of multi-organ hypersensitivity reactions associated with modafinil. Signs and symptoms of this disorder were diverse; however, patients typically, although not exclusively, presented with fever and rash associated with other organ system involvement. Other associated manifestations included myocarditis, hepatitis, liver function test abnormalities, hematological abnormalities (e.g., eosinophilia, leukopenia, thrombocytopenia), pruritis, and asthenia. Because multi-organ hypersensitivity is variable in its expression, other organ system symptoms and signs, not noted here, may occur.
Psychiatric adverse experiences have been reported in patients treated with modafinil. Postmarketing adverse events associated with the use of modafinil have included mania, delusions, hallucinations, and suicidal ideation, some resulting in hospitalization. Many, but not all, patients had a prior psychiatric history. One healthy male volunteer developed ideas of reference, paranoid delusions, and auditory hallucinations in association with multiple daily 600 mg doses of modafinil and sleep deprivation. There was no evidence of psychosis 36 hours after drug discontinuation.
Although modafinil has not been shown to cause functional impairment, the possibility that the drug, like any other drug affecting the CNS, may alter judgment, thinking, or motor skills should be considered. Patients should be cautioned about operating an automobile or other hazardous machinery until they are reasonably certain that modafinil does not adversely affect their ability to engage in such activities.
For more Drug Warnings (Complete) data for MODAFINIL (20 total), please visit the HSDB record page.

Biological Half Life

23-215 hours
Elimination: Effectively, about 15 hours after multiple dosing; the elimination half life of the levo-isomer is about three times that of the dextro-isomer.
... Modafinil was rapidly absorbed after oral dosing and slowly cleared (half life approximately 11-14 hr) from the body.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Preparaton: L. Lafon, DE 2809625; eidem, US 4177290 (1978, 1979 both to Lab. Lafon)

General Manufacturing Information

This is a /DEA:/ Schedule IV controlled substance.

Analytic Laboratory Methods

Analyte: modafinil; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: modafinil; matrix: chemical purity; procedure: liquid chromatography with detection at 220 nm and comparison to standards
Analyte: modafinil; matrix: pharmaceutical preparation (tablet); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)
Analyte: modafinil; matrix: pharmaceutical preparation (tablet); procedure: liquid chromatography with detection at 220 nm and comparison to standards (chemical purity)
For more Analytic Laboratory Methods (Complete) data for MODAFINIL (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: modafinil; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 236 nm; limit of detection: 40 ng/mL

Interactions

The effects of alcohol use in patients receiving modafinil are unknown; avoiding drinking alcohol is recommended.
Based on in vitro data, modafinil is metabolized partially by the 3A isoform subfamily of hepatic cytochrome P450 (CYP3A4). In addition, modafinil has the potential to inhibit CYP2C19, suppress CYP2C9, and induce CYP3A4, CYP2B6, and CYP1A2. Because modafinil and modafinil sulfone are reversible inhibitors of the drug-metabolizing enzyme CYP2C19, co-administration of modafinil with drugs such as diazepam, phenytoin and propranolol, which are largely eliminated via that pathway, may increase the circulating levels of those compounds. In addition, in individuals deficient in the enzyme CYP2D6 (i.e., 7-10% of the Caucasian population; similar or lower in other populations), the levels of CYP2D6 substrates such as tricyclic antidepressants and selective serotonin reuptake inhibitors, which have ancillary routes of elimination through CYP2C19, may be increased by co-administration of modafinil. Dose adjustments may be necessary for patients being treated with these and similar medications.
The absorption of modafinil may be delayed by approximately one hour when coadministered with methylphenidate or dextroamphetamine, although the extent of absorption and the disposition of both agents are unchanged.
Additive CNS simulation may occur /when modafinil is used concurrently with other CNS stimulation-producing medications/, causing nervousness, irritability, insomnia, or possibly seizures or cardiac arrhythmias; close observation is recommended during concurrent use with modafinil.
For more Interactions (Complete) data for MODAFINIL (6 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15

Stimulant Use as a Fatigue Countermeasure in Aviation

Alex M Ehlert, Patrick B Wilson
PMID: 33754977   DOI: 10.3357/AMHP.5716.2021

Abstract

Fatigue is a common problem in aviation. The identification of efficacious fatigue countermeasures is crucial for sustaining flight performance during fatigue-inducing operations. Stimulants are not recommended for consistent use, but are often implemented during flight operations with a high risk of fatigue. As such, it is important to evaluate the efficacy of approved stimulants for sustaining flight performance, alertness, and mood.
Four electronic databases (PubMed, PsycInfo, SPORTDiscus, Web of Science) were systematically searched to identify research on the effects of caffeine, dextroamphetamine, and modafinil during simulated or in-flight operations.
There were 12 studies identified that assessed the effects of at least 1 stimulant. Overall, dextroamphetamine and modafinil were effective for sustaining flight performance and pilot mood during extended wakefulness. Results with caffeine were inconsistent.
Dextroamphetamine and modafinil appear to sustain flight performance and mood during extended wakefulness. However, most studies have used flight simulators and short operation durations. Additional research is needed in realistic settings and during longer duration operations. Caffeines effects were inconsistent across studies, possibly due to differences in study methodology or individual caffeine responses. Despite fatigue being a common problem in civilian aviation as well, only one study in this review included civil aviators. More research should be conducted on the effects of caffeine during civil operations.
Dextroamphetamine and modafinil appear to be effective fatigue countermeasures but should be further evaluated in more ecologically valid settings. The effects of caffeine are unclear at this time and should continue to be evaluated.


Medications for daytime sleepiness in individuals with idiopathic hypersomnia

Lynn M Trotti, Lorne A Becker, Catherine Friederich Murray, Romy Hoque
PMID: 34031871   DOI: 10.1002/14651858.CD012714.pub2

Abstract

Idiopathic hypersomnia is a disorder of excessive daytime sleepiness, often accompanied by long sleep times or pronounced difficulty in awakening, in the absence of a known cause. The optimal treatment strategy for idiopathic hypersomnia is currently unknown.
To assess the effects of medications for daytime sleepiness and related symptoms in individuals with idiopathic hypersomnia and, in particular, whether medications may: 1. reduce subjective measures of sleepiness; 2. reduce objective measures of sleepiness; 3. reduce symptoms of cognitive dysfunction; 4. improve quality of life; and 5. be associated with adverse events.
We searched the following databases on 4 February 2021: Cochrane Register of Studies (CRS Web), MEDLINE (Ovid, 1946 to 1 February 2021), and reference lists of articles. CRS Web includes randomized or quasi-randomized controlled trials from PubMed, Embase, ClinicalTrials.gov, the World Health Organization International Clinical Trials Registry Platform (WHO ICTRP), the Cochrane Central Register of Controlled Trials (CENTRAL), and the specialized registers of Cochrane Review Groups, including the Cochrane Epilepsy Group. We previously searched the WHO ICTRP separately when loading of ICTRP records into CRS Web was temporarily suspended.
Randomized studies comparing any medication to placebo, another medication, or a behavioral intervention.
Two review authors independently extracted data and assessed trial quality. We contacted study authors for additional data. We collected data on adverse events from the included trials.
We included three trials, with a total of 112 participants. Risk of bias was low for the included studies. Two pharmaceutical company-sponsored trials compared modafinil with placebo, involving 102 participants, nearly all of whom had idiopathic hypersomnia without long sleep time. Modafinil significantly improved self-reported sleepiness on the Epworth Sleepiness Scale by 5.08 points more than placebo (95% confidence interval (CI) 3.01 to 7.16; 2 studies, 101 participants; high-certainty evidence). Modafinil also significantly improved disease severity on the Clinical Global Impression of Severity scale by 1.02 points (95% CI 0.11 to 1.93; 1 study, 30 participants; moderate-certainty evidence) and resulted in a greater proportion of participants who were "much improved" or "very much improved" on the Clinical Global Impression of Change (odds ratio (OR) for improvement 5.14, 95% CI 1.76 to 15.00; 1 study, 70 participants; moderate-certainty evidence). Ability to remain awake on the Maintenance of Wakefulness Test was significantly improved with modafinil, by 4.74 minutes more than with placebo (95% CI 2.46 to 7.01; 2 studies, 99 participants; high-certainty evidence). Ratings of exhaustion and effectiveness/performance were improved with modafinil compared to placebo in one study. Number of naps per week was no different between modafinil and placebo across two studies. Participants receiving modafinil experienced more side effects, although the difference did not reach statistical significance (OR 1.68, 95% CI 0.28 to 9.94; 2 studies, 102 participants; low-certainty evidence). One trial studying 20 participants with different disorders of sleepiness included 10 participants with idiopathic hypersomnia, with or without long sleep time, and compared clarithromycin to placebo. We only included the subset of trial data for those participants with idiopathic hypersomnia, per our protocol. There were no significant differences between clarithromycin and placebo for the Epworth Sleepiness Scale, psychomotor vigilance testing, sleep inertia, other subjective ratings, or side effects.
Modafinil is effective for the treatment of several aspects of idiopathic hypersomnia symptomatology, based on studies predominantly including participants with idiopathic hypersomnia without long sleep times, with low risk of bias, and evidence certainty ranging from high to low. There is insufficient evidence to conclude whether clarithromycin is effective for the treatment of idiopathic hypersomnia. There is a clear need for additional studies testing interventions for the treatment of idiopathic hypersomnia.


Efficacy and safety of modafinil in patients with idiopathic hypersomnia without long sleep time: a multicenter, randomized, double-blind, placebo-controlled, parallel-group comparison study

Yuichi Inoue, Toshiyuki Tabata, Naoji Tsukimori
PMID: 33631500   DOI: 10.1016/j.sleep.2021.01.018

Abstract

Few treatments are available for patients with idiopathic hypersomnia (IH). Modafinil, an established treatment for narcolepsy, was tested for efficacy and safety in Japanese patients with IH without long sleep time.
This multicenter, randomized, double-blind, placebo-controlled, parallel-group comparison study was conducted at 20 institutions in Japan. Patients who met the diagnostic criteria of IH in the International Classification of Sleep Disorders (second edition) were included. The study comprised a ≥17-day observation period and a 3-week treatment period during which modafinil (200 mg) or placebo was administered orally once daily (in the morning). The primary efficacy endpoint was change in mean sleep latency on the Maintenance of Wakefulness Test (MWT). Adverse events (AEs) were also recorded to evaluate safety.
In total, 123 patients were screened and 71 were randomized to receive modafinil (N = 34) or placebo (N = 37). Patients treated with modafinil experienced a significantly prolonged mean sleep latency on the MWT at the end of the study compared with placebo (5.02 min, 95% confidence interval: 3.26-6.77 min; p < 0.001). AEs occurred in 58.8% (20/34) and 27.0% (10/37) of patients in the modafinil and placebo groups, respectively. Frequent AEs in the modafinil group were headache (n = 6), dry mouth (n = 3), and nausea (n = 3); no clinically significant AEs occurred.
Modafinil was shown to be an effective and safe treatment for excessive daytime sleepiness in patients with IH without long sleep time.
JapicCTI; 142539.


Effects of armodafinil nanocrystal nasal hydrogel on recovery of cognitive function in sleep-deprived rats

Siqing Zhu, Shouguo Zhang, Lulu Pang, Ge Ou, Lin Zhu, Jinqiu Ma, Ruiteng Li, Yijing Liu, Lin Wang, Lifeng Wang, Lina Du, Yiguang Jin
PMID: 33545288   DOI: 10.1016/j.ijpharm.2021.120343

Abstract

Armodafinil is typically used in clinical practice to maintain cognition and wakefulness in patients suffering from sleep deprivation. However, its poor water solubility and large dosage limit its effective application. Herein, we formulated armodafinil in a nanocrystal hydrogel (NCsG) with appropriate fluidity and viscosity, capable of rapidly dissolving after staying in the nasal cavity for > 4 h and then penetrating the mucosa as quickly as possible in vitro. We found that armodafinil NCsG was biologically safe, as it had no visible ciliary toxicity, as well as extremely stable due to the existence of intermolecular hydrogen-bonding forces. Nasal administration of armodafinil NCsG proved to be more efficient and targeted than oral administration due to its preferential absorption in plasma and more-concentrated distribution in the brain. In addition, compared with the model group, sleep-deprived rats treated with NCsG undergoing Morris water maze (MWM) behavioral experiments had shorter escape latency and much more shuttle times across the platform. Meanwhile, in the open-field test (OFT), these same rats had longer periods of movement in the center, longer time spent upright, and lower anxiety, which clearly demonstrated improved cognitive awareness and wakefulness after intranasal administration. Moreover, we speculated that armodafinil NCsG had a protective effect on hippocampal neurons in Cortical Area 1 (CA1), which is closely related to cognitive function, by upregulating brain-derived neurotrophic factor (BDNF) protein expression. Consequently, the intranasal administration of armodafinil NCsG could serve as a promising integrated-control measure for sleep deprivation.


Modafinil reduces smoked cocaine self-administration in humans: effects vary as a function of cocaine 'priming' and cost

Margaret Haney, Eric Rubin, Rebecca K Denson, Richard W Foltin
PMID: 33610094   DOI: 10.1016/j.drugalcdep.2021.108554

Abstract

The absence of an FDA-approved medication for the treatment of cocaine use disorder (CUD) may, in part, reflect the varying conditions present when the decision to use cocaine is made, with one medication unlikely to work under all conditions. The objective of this double-blind, placebo-controlled, human laboratory study was to test the effects of modafinil, a medication with mixed efficacy for the treatment of CUD, using a novel self-administration procedure designed to model distinct clinical scenarios.
During modafinil maintenance (0, 300 mg/day), participants chose to self-administer up to 7 doses of smoked cocaine (25 mg) under 9 conditions: immediately after exposure to: (a) cues associated with cocaine and a non-contingent cocaine administration, i.e. 'prime' (25 mg), (b) only cocaine cues, and (c) neither cues nor cocaine. Each condition was tested when self-administered cocaine cost $5, $10 and $15/dose.
Nontreatment-seeking cocaine smokers (3 F,13 M), spending $388 ± 218/week on cocaine and with no history of alcohol use disorder, completed the study. Relative to placebo, modafinil robustly attenuated self-administration when cocaine was expensive ($10,$15/dose) and when there was no 'prime.' Modafinil had no effect on self-administration when cocaine was inexpensive ($5/dose) or when participants received a 'prime.'
Modafinil's effects on cocaine-taking varied substantially as a function of recent cocaine exposure and cost, which may help explain the mixed clinical findings. Modafinil may be most effective for preventing relapse in abstinent patients, particularly under conditions in which cocaine is costly, rather than initiating abstinence for those continuing to use cocaine.


Excessive Daytime Sleepiness in Obstructive Sleep Apnea. Mechanisms and Clinical Management

Chitra Lal, Terri E Weaver, Charles J Bae, Kingman P Strohl
PMID: 33621163   DOI: 10.1513/AnnalsATS.202006-696FR

Abstract

Many patients with obstructive sleep apnea (OSA) experience excessive daytime sleepiness (EDS), which can negatively affect daily functioning, cognition, mood, and other aspects of well-being. Although EDS can be reduced with primary OSA treatment, such as continuous positive airway pressure (CPAP) therapy, a significant proportion of patients continue to experience EDS despite receiving optimized therapy for OSA. This article reviews the pathophysiology and clinical evaluation and management of EDS in patients with OSA. The mechanisms underlying EDS in CPAP-treated patients remain unclear. Experimental risk factors include chronic intermittent hypoxia and sleep fragmentation, which lead to oxidative injury and changes in neurons and brain circuit connectedness involving noradrenergic and dopaminergic neurotransmission in wake-promoting regions of the brain. In addition, neuroimaging studies have shown alterations in the brain's white matter and gray matter in patients with OSA and EDS. Clinical management of EDS begins with ruling out other potential causes of EDS and evaluating its severity. Tools to evaluate EDS include objective and self-reported assessments of sleepiness, as well as cognitive assessments. Patients who experience residual EDS despite primary OSA therapy may benefit from wake-promoting pharmacotherapy. Agents that inhibit reuptake of dopamine or of dopamine and norepinephrine (modafinil/armodafinil and solriamfetol, respectively) have demonstrated efficacy in reducing EDS and improving quality of life in patients with OSA. Additional research is needed on the effects of wake-promoting treatments on cognition in these patients and to identify individual or disorder-specific responses.


Chronic modafinil therapy ameliorates depressive-like behavior, spatial memory and hippocampal plasticity impairments, and sleep-wake changes in a surgical mouse model of menopause

Yu-Dong Yan, Yu-Qing Chen, Chen-Yao Wang, Chen-Bo Ye, Zhen-Zhen Hu, Thomas Behnisch, Zhi-Li Huang, Su-Rong Yang
PMID: 33558464   DOI: 10.1038/s41398-021-01229-6

Abstract

Depression, cognitive deficits, and sleep disturbances are common and often severe in menopausal women. Hormone replacement cannot effectively alleviate these symptoms and sometimes elicits life-threatening adverse reactions. Exploring effective therapies to target psychological problems is urgently needed. In this work, we developed a mouse model of menopause by bilateral ovariectomies (OVXs) and investigated whether menopausal mental symptoms can be ameliorated by psychostimulant modafinil (MOD) as well as explored the underlying mechanisms. At ~3 weeks after OVXs, mice got daily intraperitoneal administrations of MOD at the beginning of the active phase. Several behavioral tests and electroencephalogram (EEG) recordings were conducted. Electrophysiological and immunohistochemical experiments were carried out to evaluate the synaptic plasticity and neurogenesis, respectively. We found that chronic MOD administration in OVX mice significantly decreased immobility time. The spatial memory performance of OVX mice improved significantly in response to MOD administration in the Morris water-maze test. The OVX mice were characterized by an attenuation of hippocampal synaptic transmission and synaptic long-term potentiation and had fewer 5-ethynyl-2'-deoxyuridine-labeled cells in the dentate gyrus, which were restored after MOD administration. Antagonists of dopamine D
and D
receptors and GABA
receptor agonists were involved in MOD-exerted anti-depressant actions and augments of hippocampal neurogenesis in OVX mice. Moreover, night-dosed MOD therapy significantly promoted the night-time delta-band EEG power during wakefulness and the day-time rapid eye movement sleep amount, which were significantly reduced by OVXs. Collectively, these findings suggest that MOD is a promising therapeutic candidate for menopausal women.


Recovery from refractory chronic fatigue syndrome with CBT and modafinil

Himanshu Garg, Maggie Douglas, Gordon Douglas Turkington, Douglas Turkington
PMID: 33753384   DOI: 10.1136/bcr-2020-240283

Abstract

Many patients with chronic fatigue syndrome (CFS) fail to derive benefit from evidence-based treatments such as cognitive-behavioural therapy (CBT) and graded exercise therapy leading to permanent disability. To discover whether a repeat prescription of modafinil might potentiate the benefits of CBT leading to social recovery as defined by 2 or more point improvement in energy and muscular pain/concentration and return to work or full-time training. Three patients with treatment-resistant CFS (mean duration 17.66 years) treated with modafinil and CBT in a Liaison Psychiatry clinic were retrospectively reviewed. Progress was reviewed at baseline, 4-6 months and 10-24 months. Patients rated their fatigue, pain and concentration using 10-point Likert scales. 2/3 achieved clinically meaningful improvements in energy and pain/concentration and 3/3 achieved social recovery. Modafinil, when prescribed over the medium term, would appear to be a potentially useful potentiating agent when added to CBT.


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